Hydroethidine: A Technical Guide to its Chemical Structure, Properties, and Application in ROS Detection
Hydroethidine: A Technical Guide to its Chemical Structure, Properties, and Application in ROS Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroethidine (HE), also known as dihydroethidium (B1670597) (DHE), is a widely utilized fluorogenic probe for the detection of reactive oxygen species (ROS), particularly the superoxide (B77818) anion (O₂•⁻), within cellular systems. Its cell-permeant nature allows it to readily cross the plasma membrane, where it can be oxidized by intracellular ROS. This guide provides an in-depth overview of the chemical and physical properties of hydroethidine, its mechanism of action as a ROS indicator, and detailed protocols for its use in various experimental applications.
Chemical and Physical Properties
Hydroethidine is a chemically reduced derivative of ethidium (B1194527) bromide.[1] Its core structure is based on the phenanthridine (B189435) tricycle.
Chemical Structure and Identifiers
| Property | Value |
| IUPAC Name | 5-ethyl-6-phenyl-6H-phenanthridine-3,8-diamine[2] |
| Synonyms | Dihydroethidium (DHE), PD-MY 003[3] |
| CAS Number | 104821-25-2[2][3] |
| Molecular Formula | C₂₁H₂₁N₃[2][3] |
| Molecular Weight | 315.41 g/mol [2][4] |
| InChI Key | XYJODUBPWNZLML-UHFFFAOYSA-N[3] |
| SMILES | CCN1C(c2ccccc2)c3cc(N)ccc3-c4ccc(N)cc14[5] |
Physicochemical Properties
| Property | Value |
| Appearance | Pale purple to light pink solid[6] |
| Boiling Point | 580.4 ± 50.0 °C at 760 mmHg (Predicted) |
| Melting Point | Not experimentally reported |
| Solubility | DMSO: ~10-63 mg/mL[3][7] DMF: ~0.5 mg/mL[3] Ethanol: ~0.25-2 mg/mL[3][7] Acetonitrile (B52724): Soluble[6] Chloroform: 20 mg/mL[5] Water: Insoluble[7] DMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mL[3] |
| Storage | Store at -20°C, protected from light[3][6] |
Spectroscopic Properties
Hydroethidine itself exhibits blue fluorescence. Upon oxidation and intercalation with DNA, its fluorescent properties shift significantly to the red spectrum.
| Form | Excitation Maxima (nm) | Emission Maxima (nm) |
| Hydroethidine (Unoxidized) | ~355-370 | ~420 |
| 2-Hydroxyethidium (Superoxide-specific product) | ~500-530 | ~582-620[8][9][10] |
| Ethidium (Non-specific oxidation product) | ~300, 518 | ~600-616[1][11] |
Mechanism of Action in ROS Detection
Hydroethidine is a valuable tool for detecting intracellular superoxide due to a specific chemical reaction.
-
Cellular Uptake: Being lipophilic, hydroethidine readily diffuses across the cell membrane into the cytoplasm.
-
Oxidation by Superoxide: In the presence of superoxide (O₂•⁻), hydroethidine is oxidized to a specific product, 2-hydroxyethidium (2-OH-E⁺).[12][13]
-
Intercalation and Fluorescence: 2-hydroxyethidium intercalates with nuclear DNA, leading to a significant enhancement of its fluorescence, emitting a bright red light.[13]
-
Non-specific Oxidation: It is crucial to note that hydroethidine can also be oxidized by other cellular oxidants to form ethidium (E⁺). Ethidium also fluoresces red upon DNA intercalation, and its emission spectrum overlaps with that of 2-hydroxyethidium.[12][13] Therefore, fluorescence microscopy or flow cytometry alone cannot definitively distinguish between superoxide-specific and non-specific oxidation.
-
HPLC for Specificity: High-performance liquid chromatography (HPLC) is the gold standard for separating and quantifying 2-hydroxyethidium from ethidium, thus providing a more accurate measurement of superoxide production.[8][11][14]
The following diagram illustrates the reaction pathway of hydroethidine with superoxide.
Experimental Protocols
The following are generalized protocols. Optimal conditions, such as probe concentration and incubation time, should be determined empirically for each cell type and experimental setup.
Preparation of Stock and Working Solutions
-
Stock Solution (5-10 mM): Dissolve hydroethidine powder in anhydrous DMSO.[15] For example, to make a 10 mM stock solution, dissolve 1 mg of hydroethidine (MW: 315.41) in 317 µL of DMSO.[9]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.[15]
-
Working Solution (5-20 µM): On the day of the experiment, dilute the stock solution to the desired final concentration in a suitable buffer (e.g., PBS, HBSS, or serum-free medium).[15]
Protocol for Fluorescence Microscopy
This protocol is suitable for qualitative or semi-quantitative analysis of ROS production in adherent cells.
-
Cell Seeding: Seed cells on coverslips or in glass-bottom dishes and culture until they reach the desired confluency.
-
Cell Treatment: Treat the cells with the experimental compounds as required.
-
Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the hydroethidine working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[1]
-
Washing: Remove the staining solution and wash the cells twice with warm PBS.
-
Imaging: Mount the coverslips on a slide with a suitable mounting medium. Image the cells immediately using a fluorescence microscope equipped with filters for red fluorescence (Excitation: ~510-530 nm, Emission: ~590-620 nm).[10]
The following diagram outlines the general workflow for fluorescence microscopy.
Protocol for Flow Cytometry
This method allows for the quantification of fluorescence intensity in a large population of cells.
-
Cell Preparation: For adherent cells, detach them using trypsin and neutralize with medium. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells once with PBS.
-
Resuspension: Resuspend the cell pellet in a suitable buffer (e.g., HBSS) at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add the hydroethidine working solution to the cell suspension and incubate for 30-60 minutes at 37°C in the dark.[16]
-
Analysis: Analyze the cells on a flow cytometer, exciting with a 488 nm laser and detecting the emission in the PE channel (typically around 575-585 nm).[4]
Protocol for HPLC Analysis
This protocol is for the specific detection and quantification of 2-hydroxyethidium.
-
Cell Culture and Treatment: Culture and treat cells as for other applications.
-
Cell Lysis and Extraction: After staining with hydroethidine, wash the cells with ice-cold PBS and lyse them. Extract the hydroethidine and its oxidation products using an organic solvent like acetonitrile or butanol.[7]
-
HPLC Separation: Inject the extracted sample into an HPLC system equipped with a C18 column. Use a gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA) to separate hydroethidine, 2-hydroxyethidium, and ethidium.[7][8]
-
Detection: Use a fluorescence detector with excitation at ~510 nm and emission at ~595 nm to detect the eluting compounds.[7] The retention times for 2-hydroxyethidium and ethidium will be different, allowing for their distinct quantification.
Applications in Signaling Pathway Research
Hydroethidine is extensively used to investigate the role of ROS in various cellular signaling pathways.
-
NADPH Oxidase (NOX) Activity: Hydroethidine is a key tool for studying the activation of NOX enzymes, which are a major source of superoxide in many cell types. It has been used to measure NOX-dependent superoxide production in vascular smooth muscle cells in response to stimuli like angiotensin II.[17][18][19]
-
Mitochondrial ROS Production: While less specific than mitochondria-targeted probes like MitoSOX Red (a hydroethidine derivative), hydroethidine can provide insights into overall cellular ROS levels, which can be indicative of mitochondrial dysfunction.[12]
-
Inflammation and Immunity: The probe is used to measure the "respiratory burst" of superoxide production in phagocytic cells like neutrophils and macrophages, a critical component of the innate immune response.[6]
-
Cardiovascular Research: It is employed to study oxidative stress in endothelial cells and cardiomyocytes in the context of diseases like hypertension and ischemia-reperfusion injury.[12]
-
Neurobiology: Hydroethidine helps in investigating the role of oxidative stress in neurodegenerative diseases and neuronal signaling.[12]
Limitations and Considerations
-
Specificity: As mentioned, the red fluorescence observed can be due to both the superoxide-specific product 2-hydroxyethidium and the non-specific product ethidium. For definitive superoxide detection, HPLC analysis is recommended.[12]
-
Autoxidation: Hydroethidine can undergo autoxidation, leading to background fluorescence. Proper controls are essential.[20]
-
Photostability: The probe is light-sensitive, and exposure to light should be minimized during experiments.[16]
-
Cellular Localization: While primarily cytosolic, the oxidized, positively charged products can accumulate in the nucleus and mitochondria.
Conclusion
Hydroethidine remains a powerful and widely used tool for the detection of intracellular superoxide. Its ease of use makes it suitable for a variety of applications, from initial screening by fluorescence microscopy and flow cytometry to rigorous quantification using HPLC. A thorough understanding of its chemical properties, mechanism of action, and limitations is crucial for the accurate interpretation of experimental results and for advancing our understanding of the role of reactive oxygen species in health and disease.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Dihydroethidium | C21H21N3 | CID 128682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. abcam.cn [abcam.cn]
- 5. Hydroethidine | C21H21N3 | CID 65410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. HYDROETHIDINE | 38483-26-0 [chemicalbook.com]
- 7. pnas.org [pnas.org]
- 8. HPLC study of oxidation products of hydroethidine in chemical and biological systems: Ramifications in superoxide measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroethidine [Dihydroethidium] *CAS 104821-25-2* | AAT Bioquest [aatbio.com]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. HPLC study of oxidation products of hydroethidine in chemical and biological systems: ramifications in superoxide measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydroethidine- and Mito-SOX-derived red fluorescence is not a reliable indicator of intracellular superoxide formation: Another inconvenient truth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC-Based Monitoring of Oxidation of Hydroethidine for the Detection of NADPH Oxidase-Derived Superoxide Radical Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. med.emory.edu [med.emory.edu]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Measurement of Superoxide Production and NADPH Oxidase Activity by HPLC Analysis of Dihydroethidium Oxidation | Springer Nature Experiments [experiments.springernature.com]
- 19. Analysis of DHE-derived oxidation products by HPLC in the assessment of superoxide production and NADPH oxidase activity in vascular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Are Hydroethidine-Based Probes Reliable for Reactive Oxygen Species Detection? - PMC [pmc.ncbi.nlm.nih.gov]
